molecular formula C3Cl2O3 B062016 Oxopropanedioyl dichloride CAS No. 172352-27-1

Oxopropanedioyl dichloride

Cat. No.: B062016
CAS No.: 172352-27-1
M. Wt: 154.93 g/mol
InChI Key: DCEUMSIWHHLFLO-UHFFFAOYSA-N
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Description

Oxopropanedioyl dichloride, also known as this compound, is a useful research compound. Its molecular formula is C3Cl2O3 and its molecular weight is 154.93 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Hydrolysis and Stability

Oxalyl chloride undergoes rapid hydrolysis in the presence of water, producing gaseous hydrogen chloride (HCl), carbon dioxide (CO₂), and carbon monoxide (CO):

 COCl 2+H2O2HCl+CO2+CO\text{ COCl }_2+\text{H}_2\text{O}\rightarrow 2\text{HCl}+\text{CO}_2+\text{CO}

This reaction is quantitative and avoids solid byproducts, distinguishing it from other acyl chlorides that form carboxylic acids .

Swern Oxidation of Alcohols

Oxalyl chloride facilitates the oxidation of primary/secondary alcohols to aldehydes/ketones via the Swern oxidation. The mechanism involves:

  • Activation of DMSO : Oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to form a chlorosulfonium ion.

  • Alcohol Activation : The alcohol reacts with the chlorosulfonium ion, forming an alkoxysulfonium intermediate.

  • Deprotonation : Triethylamine (Et₃N) abstracts a β-hydrogen, yielding the carbonyl compound with concomitant release of dimethyl sulfide (DMS)1 .

Example :

  • Oxidation of 1° alcohols (e.g., benzyl alcohol → benzaldehyde) proceeds in >80% yield under anhydrous conditions .

Stephens–Castro Coupling with Terminal Alkynes

Oxalyl chloride enables cross-coupling with terminal alkynes to synthesize α,β-alkynediones. A representative protocol involves:

  • Reaction with Oxalyl Chloride : Diosgenin (a steroidal sapogenin) forms 3β-O-(2-chloro-2-oxoacetate)-diosgenin (2 ).

  • Copper-Catalyzed Coupling : In THF with CuI (5 mol%) and Et₃N, 2 reacts with aryl acetylenes (e.g., phenylacetylene) to yield steroidal ynediones (4–8 ) (Table 1) .

Table 1: Stephens–Castro Coupling Products

Aryl AlkyneProductYield (%)
Phenyl4 58
4-Tolyl5 55
4-Bromophenyl6 52

Heterocyclization to Pyrazoles and Pyrazolines

Oxalyl chloride-derived ynediones undergo cyclization with nitrogen nucleophiles. For example:

  • Pyrazole Formation : Reaction of ynediones (4–8 ) with phenylhydrazine hydrochloride in THF yields 1,3,5-trisubstituted pyrazoles (10–14 ) (Table 2) .

  • Pyrazoline Formation : Using benzoic acid hydrazides, spirostene-pyrazoline conjugates (25–26 ) form via nucleophilic addition followed by cyclization .

Table 2: Heterocyclization Products

Starting YnedioneProductYield (%)
4 (phenyl)10 60
5 (4-tolyl)11 58
6 (4-bromophenyl)12 54

Conditions :

  • Catalyst: CuI (5 mol%), Et₃N (2 equiv.).

  • Temperature: Room temperature (25°C).

Properties

IUPAC Name

2-oxopropanedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2O3/c4-2(7)1(6)3(5)8
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEUMSIWHHLFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600866
Record name Oxopropanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172352-27-1
Record name Oxopropanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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